Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines furan, thiophene, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl chloroformate, methoxyphenyl isocyanate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Uniqueness
This compound is unique due to its specific combination of furan, thiophene, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(furan-2-amido)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available data on its biological activity, including relevant case studies, research findings, and a comparative analysis of its effects.
Chemical Structure and Properties
The compound can be described by its systematic name, which indicates the presence of several functional groups, including an amide and a carboxylate. The molecular formula and structure contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
Anticancer Activity
- In Vitro Studies : Several studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the micromolar range against leukemia cell lines, indicating their potential as chemotherapeutic agents .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For instance, compounds that share structural similarities with our target compound have been shown to increase the population of cells in the G1 phase while decreasing those in S and G2/M phases, suggesting a mechanism that disrupts normal cell cycle progression .
- Case Study Example : A specific study evaluated a related compound's effect on K562 leukemia cells, reporting a significant reduction in cell viability and induction of apoptosis at concentrations as low as 7 µM . This suggests that this compound may exhibit similar effects.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. Compounds with similar furan and thiophene moieties have been noted for their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against a range of pathogens. The presence of the furan ring is often linked to enhanced bioactivity against bacteria and fungi.
Data Table: Summary of Biological Activities
Research Findings
Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the aromatic rings can significantly influence potency and selectivity against various biological targets.
Properties
Molecular Formula |
C21H20N2O6S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O6S/c1-4-28-21(26)16-12(2)17(19(25)22-13-7-9-14(27-3)10-8-13)30-20(16)23-18(24)15-6-5-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
DWXOLZWKYXWBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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